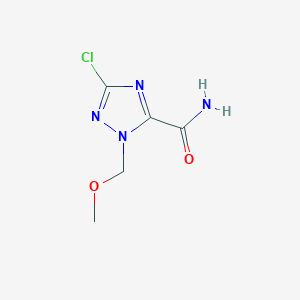
3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C5H7ClN4O2 and its molecular weight is 190.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structure contributes to its interaction with biological systems, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C6H8ClN3O3
- Molecular Weight : 189.60 g/mol
- CAS Number : 815588-93-3
- InChI Key : RALLMKCACFMPNR-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition of bacterial growth. The compound's mechanism is hypothesized to involve disruption of cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). This reduction suggests potential applications in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 100 | 40 | 60% |
| IL-6 | 200 | 80 | 60% |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the triazole ring is critical for its interaction with biological targets. Modifications in the side chains can enhance or diminish its efficacy. For instance, derivatives with additional functional groups have shown varied biological activities, indicating that subtle changes in structure can lead to significant differences in pharmacological effects.
Study on Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of various triazole derivatives including this compound was tested against common pathogens. The results showed that this compound had comparable efficacy to standard antibiotics, making it a promising candidate for further development.
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in a model of acute inflammation induced by LPS in mice. The results indicated that treatment with the compound significantly reduced edema and inflammatory cell infiltration compared to control groups, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONRECKVKXBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















